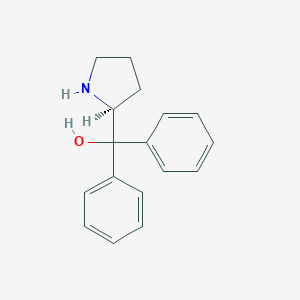
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
概述
描述
准备方法
普罗加比德是通过一系列涉及其关键结构成分形成的化学反应合成的。合成路线通常包括4-氯苯甲醛与5-氟-2-羟基苯甲醛反应形成中间体。 然后将该中间体与丁胺反应生成普罗加比德 . 反应条件通常涉及使用乙醇或甲醇等溶剂,可能需要加热以促进反应。
化学反应分析
普罗加比德经历了几种类型的化学反应,包括:
氧化: 普罗加比德可以被氧化成各种代谢产物。
还原: 还原反应可以将普罗加比德转化为其活性形式,即GABA。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物包括GABA和其他保留普罗加比德治疗特性的代谢产物 .
科学研究应用
普罗加比德已在各个领域得到广泛研究,以了解其应用:
化学: 普罗加比德用作研究GABA类似物的合成和反应的模型化合物。
生物学: 它用于研究GABA能系统在神经功能和疾病中的作用。
作用机制
相似化合物的比较
普罗加比德在GABA类似物中是独一无二的,因为它能够作为多种GABA受体亚型的激动剂。类似的化合物包括:
巴氯芬: 一种用于治疗痉挛的GABA B受体激动剂。
加巴喷丁: 一种用于治疗神经性疼痛和癫痫的GABA类似物。
维加巴汀: 一种用于治疗癫痫的GABA转氨酶抑制剂.
属性
IUPAC Name |
diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGXUGBDJGFFY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369275 | |
| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112068-01-6 | |
| Record name | α,α-Diphenyl-L-prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is (S)-Diphenyl(pyrrolidin-2-yl)methanol commonly used in as a catalyst?
A1: (S)-Diphenyl(pyrrolidin-2-yl)methanol has proven to be an effective catalyst in a range of asymmetric reactions. For instance, it has been successfully utilized in the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives [ ]. Additionally, it has demonstrated efficacy in the enantioselective synthesis of β-allenoates via phosphine-catalyzed reactions [ , ]. These examples highlight its versatility in facilitating the creation of chiral molecules.
Q2: How does the structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol contribute to its catalytic activity?
A2: The chiral nature of (S)-Diphenyl(pyrrolidin-2-yl)methanol stems from the presence of a stereogenic center at the carbon atom attached to the pyrrolidine ring. This chirality allows the molecule to preferentially interact with substrates in a specific orientation, leading to the formation of one enantiomer over the other. Its effectiveness as a chiral auxiliary in asymmetric synthesis is attributed to this ability to induce chirality in the product molecules [ ].
Q3: Can (S)-Diphenyl(pyrrolidin-2-yl)methanol be used to synthesize polymers?
A3: Yes, research has shown that (S)-Diphenyl(pyrrolidin-2-yl)methanol can be incorporated into dimeric zinc complexes, which exhibit catalytic activity in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 [ ]. This highlights its potential application in the development of chiral polymers.
Q4: Are there alternative synthetic routes to obtain (S)-Diphenyl(pyrrolidin-2-yl)methanol?
A4: A study explored convenient synthesis methods for (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from L-proline and employing different N-protection strategies [ ]. The research demonstrated that while the N-protection group did not impact the optical purity of the final compound, it did influence the chemical yield.
Q5: Has (S)-Diphenyl(pyrrolidin-2-yl)methanol been incorporated into other catalyst systems?
A5: Yes, researchers have successfully synthesized a new C(2)-symmetric chiral catalyst by reacting 2,5-dichloromethyl-1,3,4-oxadiazole with (S)-Diphenyl(pyrrolidin-2-yl)methanol [ ]. This catalyst exhibited promising results in the catalytic asymmetric reduction of prochiral ketones with borane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
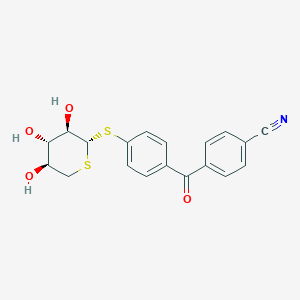
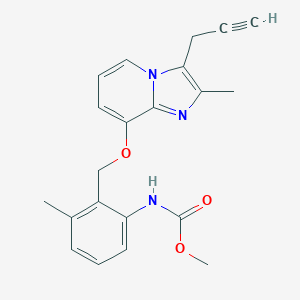
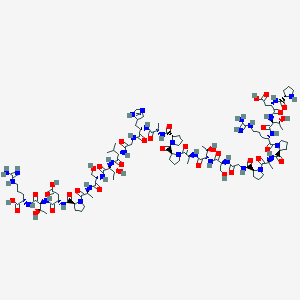
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
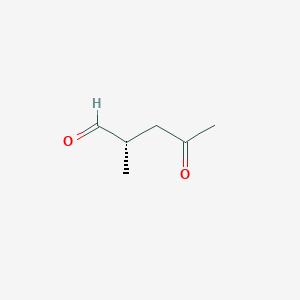

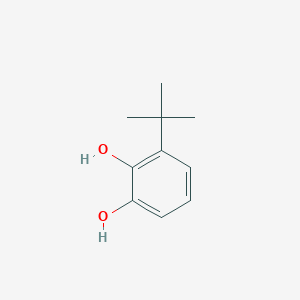
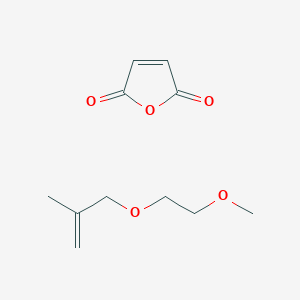



![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)
